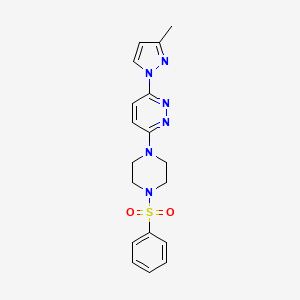

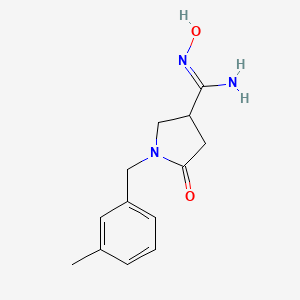

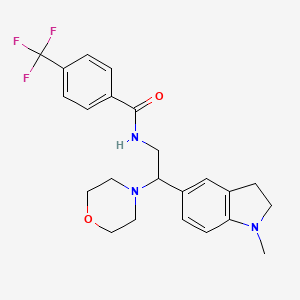

![molecular formula C11H7N3O2 B2557474 2-[(1,3-Benzodioxol-5-ylamino)methylene]malononitrile CAS No. 1025997-07-2](/img/structure/B2557474.png)

2-[(1,3-Benzodioxol-5-ylamino)methylene]malononitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(1,3-Benzodioxol-5-ylamino)methylene]malononitrile, also known as 2-BAMM, is an important organic compound used in a variety of scientific research applications. It is a versatile molecule that can be used as an intermediate in organic synthesis and as a substrate in enzymatic reactions. 2-BAMM is also used as a fluorescent probe for the detection of biological molecules, such as DNA and proteins.

Aplicaciones Científicas De Investigación

Photovoltaic Applications

2-[(1,3-Benzodioxol-5-ylamino)methylene]malononitrile derivatives have been investigated for their potential in photovoltaic applications. A study designed novel chromophores with subphthalocyanine (SubPc) and different benzene bridged end-capped 2-methylenemalononitrile acceptor groups. These molecules exhibited promising optoelectronic properties and charge mobility, making them suitable for small molecule-based organic solar devices (Farhat, Iqbal, Iqbal, & Khera, 2020).

Organic Electronics and Solar Cells

Further research in organic electronics highlighted the potential of malononitrile derivatives, including this compound, in constructing thin-film bulk heterojunction devices. Computational chemistry tools were used to design non-fullerene acceptors with naphthalene diimide (NDI) central units, showcasing high open-circuit voltages and charge carrier mobilities (Ali et al., 2019). Additionally, A-D-A type of 2D conjugated molecules interlinked with donor and acceptor moieties showed effective absorption and charge transport properties, indicating their efficiency as acceptor molecules for solar cell applications (Khalid et al., 2020).

Chemical Synthesis and Reactivity

The chemical reactivity of malononitrile derivatives has been a subject of study for the synthesis of various compounds. For instance, reactions with active methylene nitriles and ketones produced diverse products through a domino process, highlighting the versatility of these compounds in chemical synthesis (Ibrahim & El-Gohary, 2018). Furthermore, the synthesis and chemical transformations of 2,5-dihydrofuran-2-imines based on readily accessible α-hydroxy ketones and malononitrile were reported, demonstrating the potential for creating biologically active compounds (Avetisyan, Alvandzhyan, & Avetisyan, 2009).

Two-Photon Absorption Properties

Studies on malononitrile derivatives have also delved into their photophysical characteristics. Two malononitrile derivatives were synthesized, and their two-photon absorption properties were investigated, showing strong intramolecular charge transfer absorption bands and significant two-photon absorption cross-section values (Zhao, Xiao, Wu, & Fang, 2007).

Propiedades

IUPAC Name |

2-[(1,3-benzodioxol-5-ylamino)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2/c12-4-8(5-13)6-14-9-1-2-10-11(3-9)16-7-15-10/h1-3,6,14H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJZBQKEPPDFMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2557394.png)

![Methyl 1-imino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxothiane-4-carboxylate](/img/structure/B2557405.png)

![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2557408.png)

![N-(3-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2557413.png)

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indazol-3-yl)methanone](/img/structure/B2557414.png)